4-(2-Methoxyphenyl)oxan-4-ol

Description

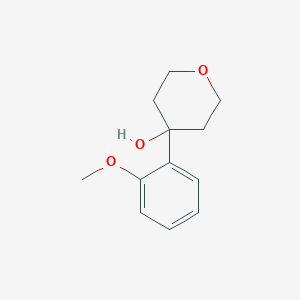

4-(2-Methoxyphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group and a 2-methoxyphenyl substituent at the 4-position of the oxane ring. This structure combines the rigidity of the six-membered oxane ring with the electron-donating methoxy group, which influences its physicochemical and biochemical properties.

Properties

IUPAC Name |

4-(2-methoxyphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-5-3-2-4-10(11)12(13)6-8-15-9-7-12/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCGNCAPMHDSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)oxan-4-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenyl magnesium bromide with tetrahydrofuran-4-one under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxanol group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

4-(2-Methoxyphenyl)oxan-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxane Derivatives

The oxane scaffold is versatile, with substituents at the 4-position significantly altering properties:

- 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride: Replacing the hydroxyl group with an amine enhances polarity and introduces basicity, making it suitable for salt formation. Its molecular formula (C₁₂H₁₈ClNO₂) and molar mass (243.73 g/mol) reflect the addition of a chlorine atom and amine group .

- 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol : A pyrazole substituent introduces aromaticity and planar geometry, favoring π-π stacking interactions. Its lower molar mass (182.22 g/mol) compared to 4-(2-methoxyphenyl)oxan-4-ol suggests reduced lipophilicity .

Functional Group Impact on Reactivity

- Hydroxyl vs. Amine : The hydroxyl group in this compound enables hydrogen bonding and acidity (pKa ~10–12), whereas the amine in its hydrochloride derivative () participates in protonation-deprotonation equilibria, affecting solubility and bioavailability .

- Methoxy Group : The 2-methoxyphenyl group in this compound donates electron density via resonance, stabilizing aryl rings and influencing redox behavior. This contrasts with compounds like 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (), where the methoxy group enhances thermal stability in liquid crystals .

Comparative Data Table

Research Findings and Implications

- Synthetic Routes : Oxane derivatives are commonly synthesized via oxidation (e.g., Swern oxidation in ) or condensation reactions. The absence of direct data for this compound suggests gaps in published methodologies .

- Structure-Activity Relationships (SAR) : The 2-methoxyphenyl group enhances aromatic interactions in receptor binding, as seen in piperazine-based ligands (). However, replacing hydroxyl with amine () alters pharmacokinetic profiles .

- Thermal and Optical Properties : Alkoxy-substituted oxanes (e.g., ) exhibit phase transitions useful in liquid crystals, whereas methoxy groups may stabilize polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.